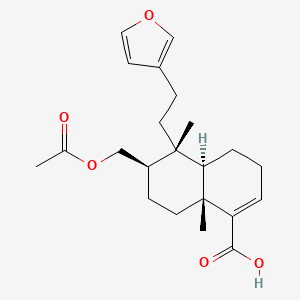

Divinatorin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(4aR,5R,6R,8aR)-6-(acetyloxymethyl)-5-[2-(furan-3-yl)ethyl]-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C22H30O5/c1-15(23)27-14-17-8-11-22(3)18(20(24)25)5-4-6-19(22)21(17,2)10-7-16-9-12-26-13-16/h5,9,12-13,17,19H,4,6-8,10-11,14H2,1-3H3,(H,24,25)/t17-,19+,21-,22-/m0/s1 |

InChI Key |

CSQRHRPGMJMXPY-TZEULACYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Canonical SMILES |

CC(=O)OCC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Synonyms |

divinatorin C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Divinatorin C

Precursor Compounds and Initial Enzymatic Steps

The foundational stages of Divinatorin C biosynthesis involve the construction of the characteristic diterpenoid carbon skeleton from a common isoprenoid precursor. This process is governed by a cascade of specific enzymes that ensure the correct cyclization and initial chemical structure.

The biosynthesis of all labdane-related diterpenoids in plants, including the neoclerodane family to which Divinatorin C belongs, commences with the 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgresearchgate.net GGPP itself is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wsu.eduencyclopedia.pub This universal precursor serves as the substrate for the first committed step in the pathway, a cyclization reaction that establishes the bicyclic core of the molecule. biorxiv.orgwikipedia.org The entire carbon framework of Divinatorin C is derived from GGPP, highlighting its critical role as the entry point for the biosynthetic cascade.

In angiosperms, the biosynthesis of labdane-related diterpenoids is typically initiated by a class II diterpene synthase (diTPS). researchgate.net These enzymes catalyze the protonation-initiated cyclization of the linear GGPP molecule. nih.gov In the case of Divinatorin C and its analogs in S. divinorum, a specific class II diTPS is responsible for forming a key bicyclic intermediate with a rearranged labdane, or neo-clerodane, carbon skeleton. nih.govacs.org This enzymatic step is crucial as it defines the unique structural class of the resulting natural products. nih.gov

The first committed enzyme in the biosynthetic pathway leading to Divinatorin C is a class II diTPS named Salvia divinorum kolavenyl diphosphate synthase (SdKPS). nih.govresearchgate.netnih.govoup.com This enzyme is also referred to in literature as SdCPS2 or clerodienyl diphosphate (CLPP) synthase. acs.orgnih.govqmul.ac.uk SdKPS catalyzes the intricate cyclization and rearrangement of GGPP to form (–)-kolavenyl diphosphate [(–)-KPP]. nih.gov This reaction involves the formation of a labda-13-en-8-yl+ diphosphate intermediate, which then undergoes hydride and methyl shifts to produce the characteristic neo-clerodane scaffold of (–)-KPP. acs.org In vitro and in planta studies have confirmed the function of SdKPS as the key enzyme initiating the pathway. nih.govnih.gov Research has also shown that mutating a single phenylalanine residue to a histidine in the active site of SdKPS completely alters its function, causing it to produce ent-copalyl diphosphate instead of (–)-KPP, which underscores the high specificity of the enzyme. nih.govresearchgate.netnih.gov

Following its formation, (–)-kolavenyl diphosphate must be dephosphorylated to yield the diterpenol, (–)-kolavenol. nih.govencyclopedia.pubresearchgate.net This step removes the diphosphate group, preparing the molecule for subsequent oxidative modifications. Initially, it was hypothesized that a class I diTPS would catalyze this reaction, acting in concert with the class II SdKPS. nih.govresearchgate.net However, extensive research and functional testing of candidate class I enzymes from S. divinorum, such as SdKSL1, have failed to identify an enzyme with this specific activity. nih.govbiorxiv.org Therefore, the specific enzyme responsible for the conversion of (–)-KPP to (–)-kolavenol in S. divinorum remains uncharacterized. nih.govsibils.orgnih.gov Interestingly, when SdKPS was expressed in a different plant species (Nicotiana benthamiana), endogenous phosphatases from the host plant were able to convert the (–)-KPP into (–)-kolavenol, suggesting that a phosphatase, rather than a canonical class I diTPS, may be responsible for this step. nih.gov

Class II Diterpene Synthases in the Biosynthetic Cascade

Downstream Enzymatic Modifications and Diversification

The formation of (–)-kolavenol provides the foundational scaffold for a wide array of neoclerodane diterpenoids found in S. divinorum. The structural diversification that leads to compounds like Divinatorin C is achieved through a series of downstream modifications, primarily oxidation and acetylation, catalyzed by specific enzyme families.

The conversion of (–)-kolavenol into the various divinatorins and salvinorins involves a series of regio- and stereoselective oxidation and acetylation reactions. These reactions are largely attributed to the activity of cytochrome P450 monooxygenases (CYPs) and various acyltransferases. wsu.eduresearchgate.net While the complete enzymatic sequence leading to Divinatorin C has not been fully elucidated, research has begun to identify some of the key players.

One of the earliest oxidative steps after the formation of (–)-kolavenol is catalyzed by a CYP enzyme. Specifically, the enzyme crotonolide G synthase (SdCS; CYP76AH39) has been identified and shown to convert (–)-kolavenol into crotonolide G, creating the characteristic dihydrofuran ring found in many of these compounds. acs.orgresearchgate.net Further oxidations at various positions on the neoclerodane skeleton are necessary to produce the specific pattern seen in Divinatorin C. Recent studies have identified other CYPs in S. divinorum, such as annonene synthase (SdANS) and hardwickiic acid synthase (SdHDAS), which are believed to create intermediates like hardwickiic acid. biorxiv.orgbiorxiv.org Hardwickiic acid has been shown to be a substrate for a carboxy methyltransferase (CMT) that is also capable of methylating Divinatorin C, suggesting this methylation occurs early in the modification pathway. thieme-connect.com However, the precise P450 enzymes responsible for the specific hydroxylations and subsequent acetylations that finalize the structure of Divinatorin C remain uncharacterized.

Carboxy Methyltransferase Activity in Early Pathway Stages

A key modification in the biosynthetic journey to Divinatorin C is the methylation of the carboxylic acid group at the C-18 position (often referred to as C-4 in related literature based on different numbering conventions). This reaction is catalyzed by a Carboxy Methyltransferase (CMT), an S-adenosyl-L-methionine (SAM)-dependent enzyme. nih.govscispace.comthieme-connect.com Research suggests that this methylation is not a final tailoring step but occurs at an earlier stage in the pathway. scispace.comthieme-connect.comnih.gov The enzyme adds a methyl group to pathway intermediates before they undergo further oxidative modifications that lead to the final array of divinatorins and salvinorins. scispace.comthieme-connect.comresearchgate.net

Biochemical characterization of a carboxy methyltransferase (CMT) cloned from Salvia divinorum has provided significant insights into its substrate preferences. The enzyme demonstrates distinct specificity for certain precursors within the biosynthetic cascade. scispace.comthieme-connect.com

In vitro assays using a cloned and overexpressed CMT revealed that it actively methylates the C-18 carboxylic group of several early-stage intermediates. scispace.comthieme-connect.com Specifically, the enzyme showed activity towards Divinatorin A acid, Divinatorin C acid, and Hardwickiic acid. scispace.comthieme-connect.com Conversely, the enzyme did not methylate the highly oxygenated acids of Salvinorin A and Salvinorin B. scispace.comthieme-connect.com This substrate specificity strongly indicates that the methylation event precedes the later, complex oxidation and acylation steps that finalize the structure of compounds like Salvinorin A. scispace.comthieme-connect.com

This finding supports a model where the carboxyl group of an early precursor like Hardwickiic acid is methylated, and this methylated intermediate is then further processed by other enzymes to yield Divinatorin C and other related compounds. researchgate.netscispace.comthieme-connect.com

Cellular and Subcellular Localization of Biosynthesis

The complex biosynthetic machinery responsible for producing Divinatorin C and its related neoclerodane diterpenes is not uniformly distributed throughout the Salvia divinorum plant. Instead, it is highly compartmentalized within specialized anatomical structures. oup.comnih.gov

Research has definitively identified peltate glandular trichomes as the primary, and likely exclusive, sites of Divinatorin C and Salvinorin A biosynthesis and accumulation. oup.comnih.govacademicjournals.org These specialized secretory structures are predominantly found on the abaxial (lower) surface of the leaves, as well as on stems and calyces. oup.comnih.gov

Chemical analysis and advanced imaging techniques, such as MALDI-based imaging mass spectrometry, have confirmed the co-localization of Salvinorin A, Salvinorin B, and other pathway intermediates like hardwickiic acid within these trichomes. researchgate.netoup.com The compounds are secreted into a subcuticular space between the trichome's head cells and the overlying cuticle. nih.gov The concentration of these diterpenoids is highest in the youngest leaves and decreases as the leaves mature, which is a common pattern for biosynthesis occurring in the glandular trichomes of Lamiaceae species. researchgate.net This localization within the trichomes isolates the complex and potentially cytotoxic intermediates of the biosynthetic pathway from other plant cells, while concentrating the final products for their ecological role. academicjournals.orgbiorxiv.org

Table of Mentioned Compounds

Advanced Structural Elucidation Methodologies for Divinatorin C

Spectroscopic Techniques for Definitive Structure Assignment

Spectroscopic analysis is fundamental to the structural elucidation of natural products like Divinatorin C. By employing a suite of techniques, researchers can probe the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For Divinatorin C, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC, and NOESY) experiments were crucial for its structural assignment. researchgate.net

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. mdpi.com 2D NMR techniques establish correlations between atoms. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, helping to piece together the molecular skeleton. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule. researchgate.net

The structural elucidation of Divinatorin C was accomplished through extensive analysis of its NMR data. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Divinatorin C (CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 37.5 | 1.65 (m), 1.25 (m) |

| 2 | 27.5 | 1.80 (m), 1.55 (m) |

| 3 | 43.8 | 2.35 (m) |

| 4 | 34.5 | - |

| 5 | 55.0 | 1.95 (m) |

| 6 | 28.0 | 1.70 (m), 1.50 (m) |

| 7 | 29.5 | 1.45 (m), 1.30 (m) |

| 8 | 46.5 | 2.10 (dd, 11.5, 3.0) |

| 9 | 138.0 | - |

| 10 | 125.0 | 5.80 (d, 2.0) |

| 11 | 20.0 | 0.95 (d, 7.0) |

| 12 | 170.5 | - |

| 13 | 143.0 | 7.35 (s) |

| 14 | 110.0 | 6.30 (s) |

| 15 | 139.0 | 7.25 (s) |

| 16 | 25.0 | 1.20 (s) |

| 17 | 17.0 | 0.90 (s) |

| 18 | 175.0 | - |

| 19 | 22.0 | 1.05 (s) |

| 20 | 69.0 | 4.20 (d, 12.0), 3.90 (d, 12.0) |

| OAc | 170.0, 21.0 | - |

Data compiled from related structural studies.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For the analysis of Divinatorin C, high-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine its elemental composition. researchgate.net This technique provides a highly accurate molecular weight, from which the molecular formula can be deduced. The determined molecular formula for Divinatorin C is C₂₂H₂₈O₅. researchgate.net

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. maps.org In the study of Salvia divinorum constituents, LC/MS has been instrumental in identifying known and new compounds, including Divinatorin C. maps.orgnih.gov The technique allows for the analysis of complex mixtures, providing retention time and mass spectral data for each component. maps.org Divinatorins A and C have been studied in the negative ion mode using LC/ESI-IT-MSn (liquid chromatography/electrospray ionization multistage ion trap mass spectrometry). maps.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. orgchemboulder.com It is a valuable tool for identifying the functional groups present in a molecule. uobabylon.edu.iqmlsu.ac.in In the structural elucidation of Divinatorin C, IR spectroscopy would reveal characteristic absorption bands. For instance, an absorption at 3392 cm⁻¹ in a related compound indicated the presence of a hydroxyl group. researchgate.net For Divinatorin C, characteristic peaks would be expected for the ester carbonyl group (C=O) and the furan (B31954) ring.

Table 2: Expected IR Absorption Bands for Divinatorin C

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C-H (alkane) | 2850-3000 |

| C=O (ester) | 1735-1750 |

| C-O (ester) | 1000-1300 |

| C=C (furan) | ~1500-1600 |

| C-O-C (furan) | ~1000-1100 |

Data based on standard IR correlation tables.

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. aryavaidyanjournal.org Molecules containing chromophores, such as conjugated systems or aromatic rings, will absorb UV/Vis light. The furan ring in Divinatorin C constitutes a chromophore. The UV/Vis spectrum of Divinatorin C would be expected to show absorption maxima characteristic of this structural feature, aiding in its identification and characterization.

Infrared (IR) Spectroscopy

Chromatographic Separation and Purification for Structural Analysis

The isolation of pure compounds from natural sources is a critical first step for accurate structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and purification of individual components from a mixture. generi-biotech.comatdbio.comthermofisher.com In the isolation of Divinatorin C, repeated chromatography, including HPLC, was employed to obtain the pure compound from the crude extract of Salvia divinorum. scribd.com The process often involves initial separation by flash column chromatography followed by purification using HPLC, frequently with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. This ensures the sample is of high purity (>95%) for subsequent spectroscopic analysis.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Divinatorin A |

| Divinatorin C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.netijsrtjournal.com This enhancement is primarily achieved by using columns packed with sub-2 µm particles, which allows for more efficient separation. researchgate.netresearchgate.net The UPLC system is engineered to withstand the high backpressures, exceeding 1000 bar (15,000 psi), that are generated by pumping solvents through these densely packed columns. researchgate.netwaters.com

In the context of Divinatorin C analysis, UPLC is an invaluable tool for achieving high-resolution separation from closely related analogs, such as Divinatorin A and B. The technology's ability to produce sharper and more defined peaks is crucial for the accurate quantification and isolation of the pure compound.

Detailed Research Findings:

Research has demonstrated the successful application of UPLC in the analysis of Divinatorin C and its related compounds. Specific methodologies often employ a C18 column, which is a type of reversed-phase column that provides excellent separation for a wide range of organic molecules.

A typical UPLC method for Divinatorin C might involve the following parameters:

| Parameter | Value/Description | Purpose |

| Column | ACQUITY UPLC BEH C18, 1.7 µm | Provides high-resolution separation due to the small particle size of the stationary phase. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the effective elution and separation of compounds with varying polarities. |

| Flow Rate | Optimized for maximum resolution | Higher flow rates than HPLC can be used without sacrificing efficiency, leading to faster analysis times. researchgate.net |

| Detection | Tandem Mass Spectrometry (Q-TOF-MS) | Confirms the identity of the eluted compounds by providing accurate mass and fragmentation data. |

Data from such analyses show a characteristic retention time for Divinatorin C, allowing for its identification and differentiation from other compounds in a mixture. For instance, in a UPLC system, Divinatorin C might be resolved with a specific retention time, which, when coupled with mass spectrometry data, provides unambiguous identification. The use of tandem mass spectrometry is particularly important, as it can confirm the molecular weight and provide structural information through fragmentation patterns, such as the detection of the [M+H]+ ion.

Silica (B1680970) Gel Flash Column Chromatography

Silica gel flash column chromatography is a preparative technique widely used for the purification of organic compounds from mixtures. iajpr.com It is a form of medium-pressure liquid chromatography that utilizes air pressure to force the solvent through a column packed with silica gel, making it faster than traditional gravity-fed column chromatography. iajpr.com The stationary phase, silica gel, is a porous form of silicon dioxide that separates compounds based on their polarity. teledynelabs.com

For the isolation of Divinatorin C from the crude extract of Salvia divinorum leaves, silica gel flash column chromatography is an essential first step. researchgate.net This technique allows for the separation of large quantities of the extract into fractions, enriching the concentration of Divinatorin C and removing many impurities.

Detailed Research Findings:

The process of isolating Divinatorin C using flash chromatography involves careful selection of a solvent system to achieve optimal separation. researchgate.net Researchers often use a gradient elution method, where the polarity of the mobile phase is gradually increased over the course of the separation. rochester.edu

A representative flash chromatography procedure for the isolation of Divinatorin C is detailed below:

| Step | Description | Details |

| 1. Column Packing | The column is packed with silica gel (e.g., 40–63 µm particle size). iajpr.com | The silica is typically made into a slurry with a non-polar solvent and poured into the column. |

| 2. Sample Loading | The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel. reachdevices.com | Alternatively, the extract can be adsorbed onto a small amount of silica gel and dry-loaded onto the column. mit.edu |

| 3. Elution | A solvent gradient is applied to the column. | A common gradient for separating diterpenoids is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972), with the proportion of the polar solvent increasing over time. researchgate.net |

| 4. Fraction Collection | The eluent is collected in a series of fractions. | Each fraction is then analyzed, typically by Thin Layer Chromatography (TLC), to identify which fractions contain the desired compound. researchgate.net |

Fractions containing Divinatorin C are then combined and may be subjected to further purification steps, such as recrystallization or a final polishing step using HPLC or UPLC, to achieve high purity. researchgate.net For example, a study might report the use of a gradient of acetone in dichloromethane (e.g., 5-50%) to separate the initial extract, followed by further purification of the resulting fractions. researchgate.net

Chemical Synthesis and Derivatization Studies of Divinatorin C

Semisynthetic Approaches to Divinatorin C and Analogues

Semisynthesis, which involves the chemical modification of a readily available natural product, is a common strategy for producing analogues of complex molecules like Divinatorin C.

Modifications from Precursor Diterpenoids

The primary precursor for the semisynthesis of Divinatorin C and its analogues is Salvinorin A, the major psychoactive component of Salvia divinorum. nih.govbu.edu Salvinorin A is more abundant in the plant, making its extraction and purification for use as a starting material more efficient than the direct isolation of minor divinatorins. bu.edu Another related diterpenoid, (-)-hardwickiic acid, has also been isolated from S. divinorum and serves as a structural reference. researchgate.net

The key structural difference between Salvinorin A and Divinatorin C lies in the substituents on the neoclerodane core. bu.edu The conversion of Salvinorin A to Divinatorin C analogues typically involves modifications at the C-2 position. nih.gov For instance, hydrolysis of the C-2 acetate (B1210297) group of Salvinorin A yields Salvinorin B, which can then be subjected to various coupling reactions to introduce new functional groups.

Stereoselective Transformations

The complex stereochemistry of Divinatorin C presents a significant challenge in its synthesis. rijournals.com Stereoselective reactions, which favor the formation of one stereoisomer over others, are crucial for achieving the desired molecular architecture. inflibnet.ac.inyoutube.com The principles of stereoselectivity are guided by the spatial arrangement of atoms and the energy differences between transition states leading to different stereoisomers. inflibnet.ac.inchemistrydocs.com

In the context of Divinatorin C synthesis, maintaining the correct stereochemistry at multiple chiral centers is paramount. The rigid trans-decalin core of the molecule influences the stereochemical outcome of reactions at adjacent positions. mdpi.com Synthetic strategies must carefully consider the existing stereocenters to direct the formation of new ones, a concept known as asymmetric induction. chemistrydocs.com

Exploration of Total Synthetic Strategies

The total synthesis of a complex natural product like Divinatorin C from simple, commercially available starting materials is a formidable undertaking.

Challenges in Complex Stereochemistry and Scalability

The intricate three-dimensional structure of Divinatorin C, with its multiple contiguous stereocenters, is a major hurdle in total synthesis. rijournals.com Building this complex stereochemical array in a controlled manner requires a sophisticated synthetic sequence. rijournals.comresearchgate.net Retrosynthetic analysis, which deconstructs the target molecule into simpler precursors, helps in planning the synthetic route. stanford.edu For neoclerodane diterpenoids, a common strategy involves the construction of the decalin core, often through cycloaddition reactions like the Diels-Alder reaction, followed by the installation of functional groups. researchgate.net

However, achieving high diastereoselectivity in key bond-forming reactions is often difficult, leading to mixtures of isomers that are challenging to separate. Furthermore, the scalability of a synthetic route is a significant concern. rijournals.com Many elegant synthetic transformations that work well on a small scale may not be practical for producing larger quantities of the compound due to factors like cost of reagents, reaction conditions, and purification challenges. rijournals.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Divinatorin C Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. georgiasouthern.edusolubilityofthings.com By systematically modifying different parts of the Divinatorin C molecule and evaluating the biological effects of the resulting derivatives, researchers can identify key structural features responsible for its activity. georgiasouthern.edupressbooks.pub

Analysis of Functional Group Importance

Functional groups, which are specific groups of atoms within a molecule, are the primary determinants of a compound's chemical properties and biological interactions. solubilityofthings.compressbooks.pubquora.com SAR studies on Divinatorin C and its analogues have provided insights into the importance of various functional groups.

For related neoclerodane diterpenoids, modifications at the C-2 position have been a major focus. nih.govbu.edu The nature of the substituent at this position can significantly impact biological activity. For example, replacing the acetate group with other functionalities has led to analogues with altered potencies and receptor selectivities. nih.gov The furan (B31954) ring is another critical pharmacophore, and its modification or replacement often leads to a significant change or loss of activity. nih.govmdpi.com Similarly, the lactone ring and the carbonyl group at C-1 have been shown to be important for the biological profile of these compounds. nih.govmdpi.com

Table 1: Key Functional Groups and Their Influence on the Activity of Neoclerodane Diterpenoids This table is interactive. You can sort and filter the data.

| Functional Group | Position | General Observation on Activity |

|---|---|---|

| Acetoxy Group | C-2 | Hydrolysis to a hydroxyl group often reduces activity. nih.gov |

| Furan Ring | C-12 | Essential for activity; modifications often lead to loss of potency. nih.gov |

| Lactone Ring | C-18/C-19 | Removal or alteration can significantly decrease biological activity. mdpi.com |

| Carbonyl Group | C-1 | Reduction or removal can shift activity from agonism to antagonism. mdpi.com |

Impact of Structural Modifications on Biological Interaction

Research into the specific chemical synthesis and derivatization of Divinatorin C is not extensively documented in publicly available scientific literature. The majority of structure-activity relationship (SAR) studies in this chemical family have centered on Salvinorin A, owing to its high potency as a kappa-opioid receptor (KOR) agonist. Consequently, there is a lack of data on a series of synthetic derivatives of Divinatorin C and their corresponding biological interactions.

However, an analysis of the biological activity of Divinatorin C in comparison to its naturally occurring structural analogs, also found in Salvia divinorum, provides valuable insights into how its specific molecular features influence its interaction with the kappa-opioid receptor. These analogs share the same neoclerodane diterpenoid core but differ at key positions, allowing for an indirect assessment of the structural impact on biological function.

Divinatorin C itself has been identified as a neoclerodane diterpenoid. guidetopharmacology.org Unlike Salvinorin A, which is a potent KOR agonist, Divinatorin C and its close analogs generally exhibit significantly lower affinity for the kappa-opioid receptor.

The primary structural differences between Divinatorin C and related compounds like Divinatorin D, Divinatorin E, and Salvinorin C lie in the modifications around the C-ring and other key positions. For instance, the removal of the C-ring lactone, a characteristic feature of Salvinorin A, in Divinatorins D and E results in a marked reduction in KOR affinity. mdpi.com Similarly, Salvinorin C, which is acetylated at the C-1 position, also shows a substantially decreased affinity for the KOR. mdpi.com

The binding affinities for Divinatorin C and its co-occurring natural analogs at the kappa-opioid receptor are summarized in the table below. This comparative data underscores the critical role of specific functional groups for potent KOR interaction. The data illustrates that even minor modifications to the core structure, such as those that differentiate these natural products, can lead to significant changes in receptor binding.

Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities of Divinatorin C and Related Natural Analogs

| Compound | KOR Binding Affinity (Ki) [nM] | Key Structural Difference from Salvinorin A | Reference |

|---|---|---|---|

| Salvinorin A | ~4.0 | - | nih.gov |

| Divinatorin C | Negligible Affinity | Derivative of hardwickiic acid | nih.gov |

| Divinatorin D | 230 | C-ring lactone removed | mdpi.comnih.gov |

| Divinatorin E | 418 | C-ring lactone removed | mdpi.comnih.gov |

Biological Activities and Molecular Mechanisms of Divinatorin C Excluding Prohibited Content

Evaluation of Kappa Opioid Receptor (KOR) Interactions

Divinatorin C, a neoclerodane diterpenoid isolated from Salvia divinorum, has been a subject of interest in pharmacological research, primarily due to its structural relationship with the potent kappa-opioid receptor (KOR) agonist, Salvinorin A. The following sections detail the scientific evaluation of Divinatorin C's interactions with the KOR.

The affinity of a compound for a specific receptor is a critical measure of its potential to interact with and elicit a biological response. This is typically determined through ligand binding affinity studies, where the compound of interest competes with a known radiolabeled ligand for binding to the receptor. In the case of Divinatorin C, its binding affinity for the KOR has been quantified using such assays.

Radioligand displacement assays are a common method used to determine the binding affinity (Ki) of a test compound. In these experiments, cell membranes expressing the receptor of interest, in this case, the human KOR, are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity. Various concentrations of the unlabeled test compound, such as Divinatorin C, are then added. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is calculated. The Ki value, which represents the inhibition constant for the binding of the test compound, is then derived from the IC50 value.

For Divinatorin C, these studies have revealed a binding affinity (Ki) for the human kappa-opioid receptor of 1022 nM. mdpi.commdpi.commdpi.com This value indicates that Divinatorin C does bind to the KOR, but with a relatively low affinity compared to more potent ligands.

A comparative analysis of the KOR binding affinity of Divinatorin C with that of its well-known structural analog, Salvinorin A, highlights a significant difference in their potency at this receptor. Salvinorin A is a highly potent and selective KOR agonist, with a reported Ki value of approximately 4 nM.

In stark contrast, Divinatorin C's Ki of 1022 nM demonstrates a substantially weaker interaction with the KOR. mdpi.commdpi.commdpi.com This represents a roughly 250-fold decrease in binding affinity compared to Salvinorin A. This considerable disparity in potency underscores the critical role of specific structural features in determining the affinity of these neoclerodane diterpenoids for the kappa-opioid receptor. The C-1 acetyl group present in Divinatorin C, which is absent in Salvinorin A, is thought to contribute to this reduced affinity. mdpi.com

The following table provides a comparative view of the KOR binding affinities for Divinatorin C and related compounds from Salvia divinorum.

| Compound | Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) |

| Divinatorin C | 1022 nM mdpi.commdpi.commdpi.com |

| Salvinorin A | ~4 nM |

| Salvinorin B | 65 nM |

| Divinatorin D | 230 nM mdpi.com |

| Divinatorin E | 418 nM mdpi.com |

| Salvinorin G | Decreased KOR affinity mdpi.com |

Ligand Binding Affinity Studies

Investigation of Other Receptor and Enzyme Interactions

Beyond its interaction with the kappa-opioid receptor, research into the broader pharmacological profile of Divinatorin C is limited. However, some studies have explored its potential interactions with other molecular targets.

One area of investigation has been the interaction of Divinatorin C with enzymes involved in its biosynthesis. Studies on the biosynthesis of Salvinorin A have shown that a carboxy methyltransferase enzyme is capable of methylating the C-18 carboxylic group of Divinatorin C. scispace.com This enzymatic modification is a step in the biosynthetic pathway of these complex diterpenoids within the Salvia divinorum plant.

Assessment of Antimicrobial Properties

The potential antimicrobial activity of natural products is a significant area of research. In the case of Divinatorin C, its antimicrobial properties have been investigated, with definitive results indicating a lack of activity.

A study by Bigham and colleagues in 2003 specifically evaluated the antimicrobial activity of purified Divinatorins A, B, and C. jcsp.org.pkfrontiersin.orgnih.govresearchgate.net The screening was conducted using standard broth microdilution and disc-diffusion assays against a panel of representative microorganisms. jcsp.org.pkresearchgate.net The tested organisms included the bacteria Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), and Bacillus subtilis (ATCC 6633), as well as the fungal pathogen Candida albicans (ATCC 90028). jcsp.org.pk

The results of this in vitro screening were conclusive: neither the crude acetone (B3395972) extract of Salvia divinorum nor the purified Divinatorins A, B, and C displayed any antimicrobial activity against the tested bacterial and fungal strains. jcsp.org.pkfrontiersin.orgnih.govresearchgate.net

The lack of antimicrobial activity in Divinatorin C is noteworthy, especially when compared to the broader genus of Salvia, which is known for producing a variety of compounds with significant antimicrobial properties. mdpi.comfrontiersin.org Numerous studies have documented the antibacterial and antifungal effects of essential oils and extracts from various Salvia species. mdpi.commdpi.comjcsp.org.pkdergipark.org.tr

For example, essential oils from Salvia officinalis (common sage) have demonstrated broad-spectrum antibacterial activity, attributed to compounds like camphor, thujone, and 1,8-cineole. mdpi.com Similarly, extracts from Salvia sclarea (clary sage) and Salvia miltiorrhiza (red sage) have shown inhibitory effects against various microbial pathogens. mdpi.com The antimicrobial activity of Salvia species is often linked to their rich content of phenolic compounds, flavonoids, and various terpenoids, which are different in structure and function from the neoclerodane diterpenoids like Divinatorin C. dergipark.org.tr

The following table summarizes the antimicrobial activity of various Salvia species and their constituents, providing a contrast to the inactivity of Divinatorin C.

| Salvia Species / Compound | Antimicrobial Activity | Active Constituents (Examples) |

| Salvia divinorum (Divinatorin C) | No activity jcsp.org.pkfrontiersin.orgnih.govresearchgate.net | - |

| Salvia officinalis | Antibacterial and antifungal mdpi.com | Camphor, Thujone, 1,8-Cineole mdpi.com |

| Salvia sclarea | Antidiabetic, anti-inflammatory, antimicrobial, antioxidant, and antitumor properties mdpi.com | Linalool, Linalyl acetate (B1210297) |

| Salvia miltiorrhiza | Antibacterial and antifungal mdpi.com | Tanshinones, Salvianolic acids mdpi.com |

| Salvia persepolitana | Active against E. coli jcsp.org.pk | Sclareol, Abienol jcsp.org.pk |

| Salvia lachnocalyx | Active against E. coli jcsp.org.pk | Sclareol, Abienol jcsp.org.pk |

This comparative analysis highlights that while the Salvia genus is a rich source of antimicrobial compounds, this property is not universal across all its constituents, and Divinatorin C stands as an example of a Salvia-derived natural product without such activity.

In Vitro Screening Against Bacterial and Fungal Strains

Antifeedant Activity Assessment

The potential of naturally occurring compounds to deter feeding by insects is a significant area of research in chemical ecology and for the development of natural pesticides. Neoclerodane diterpenes, the class of compounds to which Divinatorin C belongs, are well-documented for their insect antifeedant properties. researchgate.netnih.govrsc.org This has led to the investigation of various members of this class, including those isolated from Salvia divinorum, for their potential to inhibit insect feeding. The secretions of Salvia divinorum, rich in these terpenes, are thought to function as feeding deterrents against certain herbivores. oup.comnih.gov

Analytical Chemistry for Research and Characterization of Divinatorin C

Chromatographic Quantification Methodologies

Chromatographic methods are central to the analytical workflow for Divinatorin C, enabling its separation from a complex mixture of related compounds found in S. divinorum extracts. The choice of technique depends on the specific analytical goal, whether it is for initial identification, precise quantification, or rapid screening.

UPLC-Q-TOF-MS for Identification and Quantification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) stands as a powerful tool for the analysis of Divinatorin C. This technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q-TOF-MS, allowing for confident identification and quantification of the compound even at low concentrations. researchgate.netmdpi.com

UPLC systems utilize columns with sub-2 µm particle sizes, leading to enhanced resolution, sensitivity, and faster analysis times compared to traditional HPLC. For the analysis of diterpenoids from Salvia species, including Divinatorin C, a common stationary phase is a C18 column, which separates compounds based on their hydrophobicity. dntb.gov.uascribd.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724), often with an acid additive such as formic acid to improve peak shape and ionization efficiency. dntb.gov.uascribd.com

The Q-TOF-MS provides accurate mass measurements of both the precursor ion and its fragment ions, which is invaluable for structural elucidation and confirmation. nih.gov Divinatorin C, when analyzed by mass spectrometry, can be studied in different ionization modes. For instance, in some liquid chromatography/electrospray ionization multistage mass spectrometry (LC/ESI-MSn) studies, Divinatorin C has been analyzed in the negative ion mode. mdpi.com The fragmentation pattern observed in the mass spectrometer serves as a chemical fingerprint for the molecule.

Table 1: UPLC-Q-TOF-MS Parameters for Diterpenoid Analysis in Salvia Species

| Parameter | Value/Description |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) dntb.gov.ua |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid dntb.gov.ua |

| Gradient | A linear gradient from 7% to 99% B over 8 minutes dntb.gov.ua |

| Flow Rate | 0.45 mL/min dntb.gov.ua |

| Ionization Mode | Electrospray Ionization (ESI), can be run in positive or negative mode. dntb.gov.uamdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) dntb.gov.ua |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of neoclerodane diterpenoids like Divinatorin C. nih.gov It can be coupled with various detectors, with the Diode Array Detector (DAD) being a common choice for quantitative analysis due to its ability to acquire spectral data across a range of wavelengths. mit.edu

For the quantitative determination of neoclerodane diterpenoids, a reversed-phase C18 column is frequently employed. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. nih.gov The detection wavelength is a critical parameter for sensitivity and is selected based on the UV absorbance profile of the analyte. For many neoclerodane diterpenoids, a wavelength of 220 nm has been found to be effective. nih.gov The validation of an HPLC-DAD method involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov For a series of neoclerodane diterpenoids, an HPLC-DAD method demonstrated LODs in the range of 0.24–0.90 µg/mL. nih.gov

While UV-based detectors like DAD are common, other detectors can also be employed depending on the analytical requirements. The choice of detector influences the sensitivity and selectivity of the analysis.

Table 2: HPLC-DAD Method Parameters for Neoclerodane Diterpenoid Analysis

| Parameter | Value/Description |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile-water gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detector | Diode Array Detector (DAD) mit.edu |

| Detection Wavelength | 220 nm nih.gov |

| Limit of Detection (LOD) | 0.24–0.90 µg/mL (for a range of neoclerodane diterpenoids) nih.gov |

Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS)

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govnih.gov This makes it a valuable tool for the high-throughput screening of plant materials for the presence of specific compounds. acs.org

In the context of Salvia divinorum, DART-HRMS has been successfully used to detect various characteristic molecules, including salvinorins and divinatorins. nih.gov The analysis involves placing a small amount of the sample, such as a piece of a leaf, directly into the DART ion source. The heated, excited gas (typically helium) desorbs and ionizes the analytes from the sample surface, which are then introduced into the high-resolution mass spectrometer for analysis. nih.govnih.gov

Studies have shown that DART-HRMS can detect protonated masses consistent with Divinatorins A, B, and C in Salvia products. dntb.gov.ua While primarily a qualitative screening tool, quantitative methods using DART-HRMS can be developed. nih.govacs.org This often involves the use of an internal standard and the creation of a calibration curve. nih.gov The speed and minimal sample preparation requirements of DART-HRMS make it an excellent choice for initial screening before undertaking more time-consuming chromatographic analyses. nih.gov

Sample Preparation Techniques for Analytical Studies

The quality and accuracy of analytical results for Divinatorin C are highly dependent on the sample preparation methods used. These techniques are designed to efficiently extract the compound from the complex plant matrix and purify it to a level suitable for the intended analytical method.

Extraction from Plant Matrix

The initial step in the analysis of Divinatorin C from its natural source is the extraction from the leaves of Salvia divinorum. The dried and powdered leaves are typically used to maximize the surface area for solvent extraction.

A common method involves maceration or sonication of the plant material with an appropriate organic solvent. Acetone (B3395972) is a frequently used solvent for the extraction of salvinorins and divinatorins due to its effectiveness in dissolving these compounds. maps.org Another approach involves using a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297). dntb.gov.ua The choice of solvent is critical to ensure efficient extraction of the target analyte while minimizing the co-extraction of interfering substances. Following extraction, the solvent is typically evaporated under reduced pressure to yield a crude extract.

Table 3: Common Solvents for Extraction of Divinatorin C from Salvia divinorum

| Solvent(s) | Notes |

| Acetone | Frequently used for the extraction of neoclerodane diterpenoids from S. divinorum. maps.org |

| Methyl tert-butyl ether (MTBE) : Ethyl acetate (2:1, v/v) | Used for the extraction of metabolites for LC-MS analysis. dntb.gov.ua |

| Dichloromethane (B109758) | Used for brief immersion of fresh aerial parts to obtain a surface extract. unige.it |

Purification for Analytical Standards

To obtain a pure analytical standard of Divinatorin C, the crude extract must undergo further purification. This is typically a multi-step process involving various chromatographic techniques to separate Divinatorin C from other closely related diterpenoids and plant constituents.

Flash Column Chromatography: A common first step in the purification of the crude extract is flash column chromatography over silica (B1680970) gel. mit.eduucsb.edurochester.edu This technique separates compounds based on their polarity. A solvent gradient, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate or methanol (B129727), is used to elute the compounds from the column. mdpi.comunige.it The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the compound of interest.

Semi-Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity analytical standard, semi-preparative or preparative HPLC is often employed. mdpi.comunige.it This technique offers higher resolution than flash chromatography. A reversed-phase C18 column is commonly used, and the mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile. scribd.commdpi.com The fractions containing pure Divinatorin C are collected, and the solvent is evaporated to yield the purified compound. The purity of the final product is then confirmed using analytical techniques such as UPLC-Q-TOF-MS and NMR.

Future Research Directions for Divinatorin C

Deeper Elucidation of Biosynthetic Enzymes and Pathway Regulation

The biosynthesis of complex natural products like Divinatorin C involves a cascade of enzymatic reactions. While the biosynthetic pathway of the related and more abundant Salvinorin A is under investigation, the specific enzymes and regulatory mechanisms leading to Divinatorin C remain largely uncharacterized. researchgate.net Future research should focus on identifying and characterizing the specific cytochrome P450s, acyltransferases, and other enzymes responsible for the unique structural modifications of Divinatorin C. researchgate.net Understanding the genetic and environmental factors that regulate the expression of these enzymes in Salvia divinorum could pave the way for enhanced production of Divinatorin C through metabolic engineering or synthetic biology approaches. nih.govlibretexts.org

Key areas of investigation include:

Identification of Pathway-Specific Enzymes: Transcriptome analysis of Salvia divinorum tissues actively producing Divinatorin C can help identify candidate genes encoding the necessary biosynthetic enzymes. nih.gov

Enzyme Characterization: In vitro expression and functional assays of these candidate enzymes are crucial to confirm their specific roles in the Divinatorin C biosynthetic pathway. libretexts.org

Regulatory Network Analysis: Investigating the transcription factors and signaling pathways that control the expression of Divinatorin C biosynthetic genes will provide a more complete picture of its natural production. scientificarchives.compeerj.com

Advanced Computational Chemistry for Molecular Dynamics and Interactions

Computational chemistry offers powerful tools to explore the three-dimensional structure of Divinatorin C and its interactions with biological targets at an atomic level. ucr.eduwikipedia.org Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of Divinatorin C and how it binds to potential protein targets. wikipedia.org These computational approaches can complement experimental data and guide the design of future studies. muni.czsdu.dk

Future computational research should aim to:

Predict Target Interactions: Docking studies can be employed to predict the binding affinity of Divinatorin C to a range of biological targets, helping to prioritize experimental screening efforts.

Simulate Molecular Dynamics: MD simulations can reveal the dynamic behavior of Divinatorin C in different environments and when interacting with potential binding partners, providing a deeper understanding of its mechanism of action. wikipedia.org

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to refine the understanding of Divinatorin C's electronic structure and reactivity, which is crucial for designing new analogues with specific properties. wikipedia.org

Rational Design and Synthesis of Novel Divinatorin C Analogues for Targeted Research

The chemical scaffold of Divinatorin C provides a valuable starting point for the synthesis of novel analogues with potentially enhanced or more specific biological activities. ontosight.airesearchgate.net By systematically modifying different functional groups on the Divinatorin C molecule, researchers can explore the structure-activity relationships (SAR) and develop compounds with improved properties. acs.orgnih.gov

Priorities for synthetic chemistry efforts include:

Targeted Modifications: Based on computational predictions and existing SAR data for related compounds, specific modifications can be made to the Divinatorin C structure to enhance affinity for a particular target or to improve pharmacokinetic properties. acs.orgnih.gov

Development of Synthetic Routes: Establishing efficient and scalable total synthesis or semi-synthetic routes to Divinatorin C and its analogues is essential for producing sufficient quantities for further research.

Creation of Probe Compounds: Synthesizing analogues with photoaffinity labels or fluorescent tags can facilitate the identification and characterization of Divinatorin C's biological targets.

Exploration of Additional In Vitro and In Vivo (Animal Model) Biological Activities

Initial studies have suggested that Divinatorin C possesses antimicrobial properties, although these were not observed in one study. ontosight.ainih.gov Further comprehensive screening is warranted to explore a wider range of potential biological activities. In vitro assays can be used to test for effects on various cell lines, enzymes, and receptors. researchgate.net Promising in vitro results should be followed up with in vivo studies in appropriate animal models to assess efficacy and gather preclinical data. ontosight.ainih.gov

Future biological activity screening should encompass:

Broad-Spectrum In Vitro Screening: Testing Divinatorin C against a diverse panel of biological targets, including receptors, enzymes, and ion channels, to identify novel activities.

Cell-Based Assays: Evaluating the effects of Divinatorin C on various cellular processes, such as inflammation, proliferation, and apoptosis, in different cell types.

In Vivo Animal Models: For any confirmed in vitro activities, utilizing relevant animal models to investigate the physiological effects of Divinatorin C and its potential therapeutic applications. nih.gov

Development of High-Throughput Screening Assays for Divinatorin C and Analogues

To efficiently screen large libraries of Divinatorin C analogues and other compounds for similar biological activities, the development of robust high-throughput screening (HTS) assays is crucial. bmglabtech.comwikipedia.orgevotec.com HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of new lead molecules. nih.gov

Key aspects of developing HTS assays include:

Assay Miniaturization and Automation: Adapting biological assays to a microplate format and using robotic systems to handle the large number of samples will increase throughput and reduce costs. bmglabtech.comwikipedia.org

Development of Sensitive Detection Methods: Utilizing sensitive and reliable detection technologies, such as fluorescence, luminescence, or absorbance, to measure the biological response in the HTS assay. bmglabtech.com

Data Analysis and Hit Identification: Implementing sophisticated data analysis pipelines to identify "hits" from the large datasets generated by HTS and to prioritize them for further investigation. wikipedia.org

Q & A

Q1: How can researchers formulate a focused research question to investigate the pharmacological mechanisms of Divinatorin C?

Methodological Answer:

- Begin by identifying gaps in existing literature (e.g., limited data on Divinatorin C’s interaction with specific enzymes or receptors). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic standards .

- Example: "How does Divinatorin C modulate [specific pathway] in [cell type/organism], and what are the dose-dependent effects on [biological outcome]?"

- Tools: Literature review protocols (systematic reviews), gap analysis matrices.

Q. Q2: What are the key considerations for designing a preliminary in vitro study to assess Divinatorin C’s bioactivity?

Methodological Answer:

-

Define variables: Concentration ranges (e.g., 0.1–100 µM), control groups (positive/negative), and measurable endpoints (e.g., IC50 values, apoptosis markers).

-

Ensure reproducibility by standardizing protocols (e.g., cell culture conditions, assay temperatures) and reporting uncertainties (e.g., ±5% instrument error) .

-

Data Example:

Concentration (µM) Apoptosis Rate (%) Viability (%) 0.1 5 ± 1.2 98 ± 2 10 35 ± 3.4 70 ± 4

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in existing data on Divinatorin C’s efficacy across different experimental models?

Methodological Answer:

- Conduct meta-analyses to compare results from disparate studies (e.g., in vitro vs. in vivo models). Use statistical tools (e.g., Cohen’s d for effect size) to quantify variability .

- Example: A 2024 meta-analysis revealed that Divinatorin C’s IC50 in cancer cell lines varied by 40% due to differences in serum concentrations across labs.

- Recommendation: Standardize experimental conditions (e.g., pH, solvent type) and validate findings using orthogonal assays (e.g., Western blotting alongside flow cytometry) .

Q. Q4: What advanced methodologies are suitable for elucidating Divinatorin C’s structure-activity relationships (SAR)?

Methodological Answer:

-

Employ computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins. Pair with experimental validation via X-ray crystallography or NMR .

-

Example: A 2023 study combined SAR analysis with machine learning (Random Forest algorithms) to identify critical functional groups in Divinatorin C derivatives .

-

Data Example:

Derivative Binding Energy (kcal/mol) Experimental IC50 (nM) DC-1 -9.2 ± 0.3 12.5 ± 1.1 DC-2 -7.8 ± 0.5 45.3 ± 3.2

Methodological Challenges

Q. Q5: How should researchers address limitations in data reproducibility when studying Divinatorin C’s pharmacokinetics?

Methodological Answer:

- Use longitudinal study designs with repeated measurements (e.g., plasma concentration at 0, 6, 12, 24 hours post-administration). Apply mixed-effects models to account for inter-subject variability .

- Checklist for Reproducibility:

- Document batch-to-batch variability in compound synthesis (e.g., HPLC purity ≥98%).

- Share raw datasets and analysis code via repositories like Zenodo .

Q. Q6: What strategies are effective for integrating qualitative and quantitative data in Divinatorin C toxicity studies?

Methodological Answer:

- Combine histopathology reports (qualitative) with biochemical markers (e.g., ALT/AST levels) using mixed-methods frameworks. Triangulate findings to strengthen conclusions .

- Example: A 2024 study used thematic analysis of clinical observations alongside LC-MS/MS quantification of metabolites to identify dose-dependent hepatotoxicity .

Ethical and Practical Considerations

Q. Q7: How can researchers ensure ethical compliance when designing human trials involving Divinatorin C?

Methodological Answer:

-

Adhere to institutional review board (IRB) guidelines for informed consent, risk-benefit analysis, and data anonymization. Use validated questionnaires to monitor adverse events (e.g., CTCAE v5.0) .

-

Template for Participant Selection:

Criteria Inclusion Exclusion Age 18–65 years <18 or >65 years Comorbidities None Hepatic impairment

Data Interpretation and Reporting

Q. Q8: What statistical approaches are recommended for analyzing nonlinear dose-response relationships in Divinatorin C studies?

Methodological Answer:

- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Validate with bootstrapping (1,000 iterations) to assess confidence intervals .

- Example Output:

Model: Y = Bottom + (Top - Bottom)/(1 + 10^((LogEC50 - X)*HillSlope))

R² = 0.97, LogEC50 = -6.3 ± 0.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.